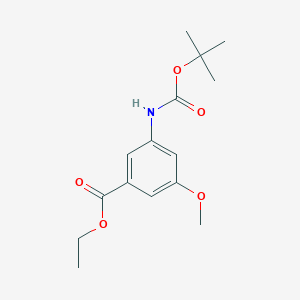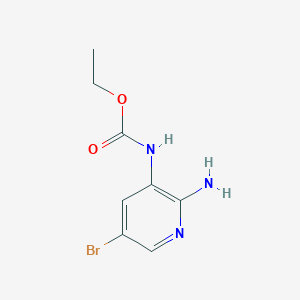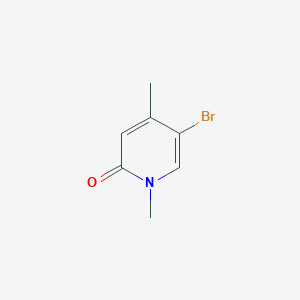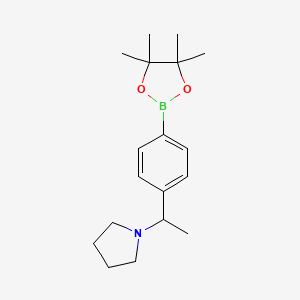
3-(3-Bromobenzenesulfonyl)propanoic acid
Vue d'ensemble
Description
3-(3-Bromobenzenesulfonyl)propanoic acid is a chemical compound with the molecular formula C9H9BrO4S and a molecular weight of 293.13 . It is used in research .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9BrO4S/c10-7-2-1-3-8(6-7)15(13,14)5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its melting point is between 142-145 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Keto Acids and Halogen Compounds : 3-(4-Bromobenzoyl)propanoic acid, closely related to 3-(3-Bromobenzenesulfonyl)propanoic acid, is involved in the synthesis of keto acids and halogen compounds, particularly bromine compounds. This process involves acylation and Friedel-Crafts reactions (Seed, Sonpatki, & Herbert, 2003).
Production of ω-(4-Bromophenyl)alkanoic Acids : ω-(4-Bromophenyl)alkanoic acids, a group that includes compounds similar to this compound, are created through hydroboration–thermal isomerization–oxidation. These compounds are further used in borylation reactions, which are significant in organic chemistry (Zaidlewicz & Wolan, 2002).
Industrial and Catalytic Applications
Solid Acid Catalysts Synthesis : Research on the synthesis of efficient and stable solid acid catalysts has utilized compounds similar to this compound. These catalysts are derived from sulfonation processes and are more active than traditional arenesulfonic and propyl-sulfonic groups in certain reactions (Liu et al., 2010).
Synthesis of Terphenyl Derivatives : The compound has been used in the development of a catalytic system for the Suzuki–Miyaura reaction of dibromobenzene, yielding symmetrical terphenyl derivatives. This showcases its utility in facilitating complex organic reactions (Gu et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-bromophenyl)sulfonylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4S/c10-7-2-1-3-8(6-7)15(13,14)5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIPNHYNPKIZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1400884.png)





![5-Bromo-2-[3-(tert-butyl-dimethyl-silanyloxy)-pyrrolidin-1-yl]-pyridine](/img/structure/B1400895.png)

![5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400898.png)




